Balapiravir
Vue d'ensemble
Description
Synthesis Analysis
Balapiravir is a prodrug of a nucleoside analogue . It was found to reduce Hepatitis C virus viremia in a dose-dependent and time-dependent manner .Molecular Structure Analysis
The molecular formula of Balapiravir is C21H30N6O8 . It belongs to the class of organic compounds known as glycosylamines . These are compounds consisting of an amine with a beta-N-glycosidic bond to a carbohydrate, forming a cyclic hemiaminal ether bond (alpha-amino ether) .Chemical Reactions Analysis
Balapiravir is an orally administered prodrug with activity against the hepatitis C virus (HCV). It is a tri-isobutyrate ester prodrug of R1479, a nucleoside analogue inhibitor of HCV RNA-dependent RNA polymerase .Physical And Chemical Properties Analysis
Balapiravir has a molecular weight of 494.5 g/mol . It is a small molecule and is classified as an investigational drug .Applications De Recherche Scientifique
Dengue Virus Research
- Activation in Peripheral Blood Mononuclear Cells : Balapiravir, a prodrug of the cytidine analog R1479, failed to achieve efficacy in reducing viremia in dengue patients in a clinical trial. This was attributed to the loss of potency of R1479 in peripheral blood mononuclear cells (PBMCs) preinfected with dengue virus, demonstrating a significant discrepancy between in vitro and in vivo results. Dengue virus infection triggered cytokines in PBMCs, which reduced the efficiency of conversion of R1479 to its active triphosphate form, leading to decreased antiviral potency (Chen et al., 2013).
- Clinical Trial in Adult Dengue Patients : A randomized placebo-controlled trial in adult male dengue patients showed that balapiravir was well-tolerated but did not significantly alter the kinetics of viremia, fever clearance time, plasma cytokine concentrations, or the whole blood transcriptional profile, indicating no measurable impact on the disease progression (Nguyen et al., 2012).
Hepatitis C Virus Research
- Trial with Peginterferon Alfa-2a/Ribavirin : In a randomized trial for hepatitis C genotype 1 patients, balapiravir combined with peginterferon alfa-2a and ribavirin showed higher HCV RNA undetectability rates. However, high rates of dose modifications and discontinuations due to safety concerns, including serious hematological adverse events, led to similar sustained virological response rates compared to the control group. The development of balapiravir for chronic hepatitis C treatment was halted due to an unacceptable benefit-to-risk ratio (Nelson et al., 2012).
Chemical Stability and Pharmacokinetics
- Chemical Stability of Balapiravir : A study on the chemical stability of R1479 (4′-azidocytidine) and its prodrug balapiravir revealed that R1479 degrades into cytosine and azide in aqueous solutions, while balapiravir mainly degrades into R1479 and its mono- and diesters. Azide release was found to be pH-dependent and faster in acidic solutions. The amount of azide released from balapiravir was significantly less compared to R1479, suggesting a potential advantage of the prodrug over the parent drug (Li et al., 2009).
Mitochondrial Toxicity Analysis
- Structure-Activity Relationship Analysis of Mitochondrial Toxicity : Recent cases of severe toxicity with antiviral ribonucleoside analogs, including balapiravir, were associated with their active metabolites targeting human mitochondrial RNA polymerase (POLRMT), inhibiting mitochondrial RNA transcription and protein synthesis. The study highlighted the need for a rapid and systematic in vitro screen to identify potential mitochondrial toxicity early in drug development (Jin et al., 2017).
Other Relevant Research
- In Silico Elucidation for Dengue Virus : Research on potential antidengue agents from medicinal plants highlighted the need for further clinical trials to analyze the therapeutic efficacy of these metabolites in developing new drug candidates against different serotypes of Dengue Virus. This study compared the toxicity of natural products like agathisflavone and pectolinarin with nelfinavir and balapiravir, suggesting the lower toxicity of natural compounds (Bhattarai et al., 2022).
Orientations Futures
Although Balapiravir did not show efficacy in reducing viremia or beneficial clinical outcomes in dengue patients, it has established a framework for antiviral treatment trials in dengue and provides the field with a clinically evaluated benchmark molecule . More efforts and resources must be invested before an effective drug for dengue can materialize .
Propriétés
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-azido-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6O8/c1-10(2)17(28)32-9-21(25-26-23)15(34-19(30)12(5)6)14(33-18(29)11(3)4)16(35-21)27-8-7-13(22)24-20(27)31/h7-8,10-12,14-16H,9H2,1-6H3,(H2,22,24,31)/t14-,15+,16-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXWOLCNTHXCLF-DXEZIKHYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC1(C(C(C(O1)N2C=CC(=NC2=O)N)OC(=O)C(C)C)OC(=O)C(C)C)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC[C@@]1([C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)OC(=O)C(C)C)OC(=O)C(C)C)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N6O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40219098 | |
Record name | Balapiravir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40219098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Balapiravir | |
CAS RN |
690270-29-2 | |
Record name | Balapiravir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=690270-29-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Balapiravir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12283 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Balapiravir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40219098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BALAPIRAVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VOT0LP7I9K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.